Ethyl 4-(2-((3-acetylphenyl)amino)-2-oxoethoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate

Description

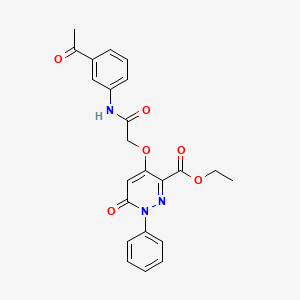

Ethyl 4-(2-((3-acetylphenyl)amino)-2-oxoethoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is a pyridazine derivative characterized by a dihydropyridazine core substituted with a phenyl group at position 1, an ethoxycarbonyl group at position 3, and a 3-acetylphenylamino-oxoethoxy side chain at position 4. Similar compounds often exhibit variations in substituents on the phenyl ring or pyridazine core, impacting solubility, intermolecular interactions, and pharmacological profiles .

Properties

IUPAC Name |

ethyl 4-[2-(3-acetylanilino)-2-oxoethoxy]-6-oxo-1-phenylpyridazine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N3O6/c1-3-31-23(30)22-19(13-21(29)26(25-22)18-10-5-4-6-11-18)32-14-20(28)24-17-9-7-8-16(12-17)15(2)27/h4-13H,3,14H2,1-2H3,(H,24,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHPDXGZQNSTECJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)NC2=CC=CC(=C2)C(=O)C)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 4-(2-((3-acetylphenyl)amino)-2-oxoethoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is a complex organic compound with significant potential in medicinal chemistry. Its intricate structure, characterized by a pyridazine ring and various functional groups, suggests a diverse range of biological activities. This article aims to provide an overview of the biological activity associated with this compound, supported by relevant research findings and data.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 449.5 g/mol. The structure includes multiple functional groups such as ethoxy, amino, and oxo groups, which contribute to its reactivity and biological properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 449.5 g/mol |

| Functional Groups | Ethoxy, Amino, Oxo |

| Structural Features | Pyridazine Derivative |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The presence of the amino group allows for nucleophilic substitutions, while the oxo groups may participate in various reaction pathways that can modulate biological functions.

Potential Biological Activities

- Anticancer Activity : Preliminary studies suggest that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives have shown efficacy in inducing apoptosis in cancer cell lines such as HL-60 (human promyelocytic leukemia) through mechanisms involving increased intracellular calcium and reactive oxygen species (ROS) production .

- Anti-inflammatory Effects : The compound's structural features may also confer anti-inflammatory properties by inhibiting enzymes involved in inflammatory pathways. This suggests its potential utility in treating conditions characterized by chronic inflammation.

- Antimicrobial Properties : Some pyridazine derivatives have demonstrated antimicrobial activity against various pathogens, indicating that this compound may also possess similar effects.

Research Findings and Case Studies

Recent research has focused on evaluating the biological effects of related compounds derived from the pyridazine core. For example:

Study on Apoptosis Induction

A study investigated the apoptotic effects of a structurally related compound (ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate) on HL-60 cells. The findings revealed that treatment led to significant cell death through caspase activation and modulation of Bcl-2 family proteins . This mechanism may be relevant for understanding how Ethyl 4-(2-((3-acetylphenyl)amino)-2-oxoethoxy)-6-oxo-1-phenyldihydropyridazine could exert similar anticancer effects.

Comparative Analysis of Similar Compounds

A comparative analysis was conducted on various derivatives sharing structural similarities with Ethyl 4-(2-((3-acetylphenyl)amino)-2-oxoethoxy)-6-oxo-1-phenyldihydropyridazine. This analysis highlighted differences in biological activity based on substitution patterns:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| Ethyl 4-(2-((4-methoxyphenyl)amino)-2-oxoethoxy)-6-oxo-1-(p-tolyl) | 89994294 | Contains a methoxy substituent; potential variations in biological activity. |

| Ethyl 4-(2-((3-acetylphenyl)amino)-2-oxoethoxy)-6-oxo-1-(o-tolyl) | 89999228 | Acetophenone derivative; highlights diversity in substituents impacting properties. |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analysis

The compound shares a common dihydropyridazine backbone with derivatives such as:

Ethyl 4-(2-((4-methylbenzyl)amino)-2-oxoethoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate (substituent: 4-methylbenzyl instead of 3-acetylphenyl) .

Ethyl 4-(2-((4-ethoxyphenyl)amino)-2-oxoethoxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate (substituent: 4-ethoxyphenyl and p-tolyl groups) .

Ethyl 4-(2-(naphthalen-1-ylamino)-2-oxoethoxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate (substituent: naphthyl group) .

| Compound ID | Substituent (Position 4) | Key Functional Groups | Molecular Weight* | Hydrogen-Bonding Capacity |

|---|---|---|---|---|

| Target Compound | 3-Acetylphenylamino-oxoethoxy | Acetyl, amide, ester | ~465.4 g/mol | High (amide, ketone) |

| Ethyl 4-(2-((4-methylbenzyl)amino)... | 4-Methylbenzylamino-oxoethoxy | Methyl, amide, ester | ~439.4 g/mol | Moderate (amide) |

| Ethyl 4-(2-((4-ethoxyphenyl)amino)... | 4-Ethoxyphenylamino-oxoethoxy | Ethoxy, amide, ester | ~481.4 g/mol | Moderate (amide, ether) |

| Ethyl 4-(2-(naphthalen-1-ylamino)... | Naphthalen-1-ylamino-oxoethoxy | Naphthyl, amide, ester | ~527.5 g/mol | Moderate (amide) |

*Estimated based on structural analogs.

Substituent Effects

- 3-Acetylphenyl Group: The acetyl moiety enhances hydrogen-bond acceptor capacity (ketone) and may improve crystallinity due to directional interactions, as predicted by graph set analysis for hydrogen-bond networks .

- 4-Ethoxyphenyl Group: The ethoxy substituent introduces moderate polarity but lacks strong hydrogen-bond donors, likely resulting in lower melting points compared to the acetylated analog .

- Naphthyl Group : Bulkier aromatic systems (e.g., naphthyl) may increase lipophilicity and steric hindrance, affecting binding to biological targets .

Physicochemical Properties

- Solubility : The acetyl group in the target compound improves aqueous solubility relative to the methylbenzyl analog but reduces it compared to the ethoxy derivative, which has a polar ether group.

- Thermal Stability : Acetyl-containing compounds often exhibit higher melting points due to stronger intermolecular interactions .

Pharmacological Potential

While specific activity data for the target compound is unavailable, structurally related pyridazine derivatives are explored as kinase inhibitors or anti-inflammatory agents. The acetyl group’s hydrogen-bonding capacity could enhance target binding compared to non-polar analogs .

Preparation Methods

Synthesis of 2-((3-Acetylphenyl)amino)-2-oxoacetic Acid

The nucleophile is synthesized by reacting 3-acetylaniline with chloroacetyl chloride in dichloromethane (DCM) in the presence of triethylamine (Et₃N). This yields 2-((3-acetylphenyl)amino)-2-oxoacetyl chloride, which is subsequently hydrolyzed to the corresponding carboxylic acid under basic conditions.

Substitution Reaction

The chlorinated pyridazine intermediate reacts with the sodium salt of 2-((3-acetylphenyl)amino)-2-oxoacetic acid in 1,4-dioxane under reflux, using Hünig’s base (N,N-diisopropylethylamine) as a catalyst. This results in the formation of the target compound with moderate to high yields, depending on the reaction duration and stoichiometry.

Table 3: Substitution Reaction Optimization

| Nucleophile | Base | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Sodium salt | Hünig’s base | 1,4-Dioxane | Reflux | 65–73 |

Alternative Synthetic Routes and Optimization

Alternative pathways include direct amidation of the pyridazine intermediate with pre-formed acetamide derivatives. For example, ethyl 4-chloro-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate can react with 2-((3-acetylphenyl)amino)-2-oxoacetamide in the presence of a palladium catalyst, though this method offers lower yields (29–54%) compared to the nucleophilic substitution route.

Key Optimization Strategies:

- Route Selection: The nucleophilic substitution route (Section 4.2) is preferred due to higher yields (65–73%) and fewer byproducts.

- Solvent Choice: Polar aprotic solvents like 1,4-dioxane enhance reaction rates by stabilizing the transition state.

- Catalyst Use: Hünig’s base improves nucleophilicity by deprotonating the acetamide intermediate.

Physicochemical and Analytical Characterization

The final product is characterized via nuclear magnetic resonance (NMR), high-resolution mass spectrometry (HRMS), and X-ray crystallography (for analogs). Key spectral data include:

Q & A

Basic: What are the recommended methods for synthesizing this dihydropyridazine derivative, and how can purity be optimized?

Answer:

Synthesis typically involves multi-step reactions, starting with condensation of substituted anilines with activated esters, followed by cyclization and functionalization. Key steps include:

- Step 1: Coupling of 3-acetylphenylamine with ethyl glyoxylate under reflux in anhydrous THF .

- Step 2: Cyclization using a base (e.g., K₂CO₃) in DMF at 80–100°C to form the dihydropyridazine core .

- Step 3: Esterification or amidation for side-chain modifications .

Purity Optimization:

- Use column chromatography (silica gel, ethyl acetate/hexane gradient) for intermediate purification.

- Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and LC-MS .

Basic: Which spectroscopic techniques are critical for structural elucidation?

Answer:

- 1H/13C NMR: Assign proton environments (e.g., dihydropyridazine ring protons at δ 6.5–7.5 ppm, acetyl group at δ 2.5–2.7 ppm) and confirm carbonyl carbons (δ 165–175 ppm) .

- IR Spectroscopy: Identify key functional groups (e.g., C=O stretch at ~1700 cm⁻¹, N-H bend at ~3300 cm⁻¹) .

- High-Resolution Mass Spectrometry (HRMS): Verify molecular formula (e.g., [M+H]+ expected for C₂₃H₂₁N₃O₇: 468.1412) .

Advanced: How can reaction conditions be optimized to improve yield in the cyclization step?

Answer:

- Solvent Selection: Replace DMF with DMAc to reduce side reactions; DMAc enhances solubility of intermediates .

- Catalyst Screening: Test Lewis acids (e.g., ZnCl₂) to accelerate cyclization kinetics .

- Temperature Gradients: Use a gradual ramp (60°C → 100°C over 2 hours) to prevent decomposition .

- In-Situ Monitoring: Employ FTIR or Raman spectroscopy to track reaction progress and terminate at peak conversion .

Advanced: What strategies resolve contradictions in reported biological activity data for dihydropyridazines?

Answer:

- Assay Standardization: Replicate antimicrobial tests using CLSI guidelines (e.g., MIC against S. aureus ATCC 25923) to minimize variability .

- Targeted Profiling: Use kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target effects that may explain divergent results .

- Metabolic Stability Studies: Assess compound half-life in liver microsomes; rapid degradation in prior studies may have masked activity .

Basic: What are the solubility challenges, and how can they be addressed for in vitro assays?

Answer:

- Solubility Profile: Low aqueous solubility (<10 µM in PBS) due to hydrophobic aryl groups .

- Formulation Strategies:

- Use co-solvents (e.g., DMSO:PBS 1:9) for cell-based assays .

- Prepare nanocrystalline suspensions via antisolvent precipitation .

- Surfactant Addition: Incorporate 0.1% Tween-80 to enhance dispersion in pharmacokinetic studies .

Advanced: How does substitution at the 3-acetylphenyl moiety affect bioactivity?

Answer:

Comparative studies with analogs suggest:

-

Electron-Withdrawing Groups (e.g., -F, -NO₂): Enhance antimicrobial potency (2–4× lower MIC vs. Gram-positive bacteria) but reduce metabolic stability .

-

Bulkier Substituents (e.g., -OCH₃): Improve selectivity for kinase targets (e.g., EGFR inhibition IC₅₀ = 0.8 µM vs. 2.5 µM for parent compound) .

-

Data Table:

Substituent LogP MIC (µg/mL) CYP3A4 T₁/₂ (min) -H 3.1 16 12 -F 2.8 8 8 -OCH₃ 3.4 32 18

Basic: What computational tools predict binding modes with biological targets?

Answer:

- Molecular Docking (AutoDock Vina): Model interactions with ATP-binding pockets (e.g., EGFR kinase) using PDB ID 1M17 .

- MD Simulations (GROMACS): Assess stability of ligand-protein complexes over 100 ns trajectories .

- Pharmacophore Mapping (MOE): Identify critical H-bond donors/acceptors aligning with target active sites .

Advanced: How to troubleshoot crystallization failures for X-ray diffraction studies?

Answer:

- Solvent Screening: Test mixed-solvent systems (e.g., chloroform/methanol) for slow vapor diffusion .

- Additive Screening: Introduce trace ionic liquids (e.g., 1% BMIM-Cl) to promote lattice formation .

- Temperature Cycling: Alternate between 4°C and 25°C to nucleate microcrystals .

Basic: What are the stability considerations for long-term storage?

Answer:

- Degradation Pathways: Hydrolysis of ester groups under humid conditions (>60% RH) .

- Storage Recommendations:

- Lyophilize and store under argon at -20°C.

- Use amber vials to prevent photodegradation of the dihydropyridazine core .

Advanced: How to design SAR studies comparing this compound with its analogs?

Answer:

- Core Modifications: Synthesize analogs with pyridine or pyrimidine cores to assess ring flexibility .

- Side-Chain Variations: Introduce heterocycles (e.g., piperazine) to explore steric and electronic effects .

- Data Analysis: Use PCA (Principal Component Analysis) to correlate structural descriptors (e.g., Hammett σ, molar refractivity) with bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.